molecular formula C16H12ClN3O B3855565 N'-(2-chlorobenzylidene)-1H-indole-3-carbohydrazide

N'-(2-chlorobenzylidene)-1H-indole-3-carbohydrazide

Cat. No. B3855565
M. Wt: 297.74 g/mol
InChI Key: MVWFITONXLRUPF-DJKKODMXSA-N
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Description

N-(2-chlorobenzylidene)-1H-indole-3-carbohydrazide, commonly known as CBIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBIC is a derivative of indole, which is a heterocyclic organic compound that is widely used in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Crystal Structure and Inhibition Studies

  • N'-(2-chlorobenzylidene)-1H-indole-3-carbohydrazide and similar compounds have been synthesized and characterized for their molecular structures. Studies on these compounds have shown potential anti-diabetic properties, as evidenced by their inhibition of α-glucosidase and α-amylase enzymes. This suggests their use in the treatment of diabetes (Karrouchi et al., 2021).

Anticancer Properties

  • A series of N'-(substituted phenyl)-5-chloro/iodo-3-phenyl-1H-indole-2-carbohydrazides were synthesized and evaluated for anticancer properties. Certain compounds showed remarkable antiproliferative activity against various cancer cell lines, including leukemia, lung cancer, colon cancer, and breast cancer, suggesting their potential as scaffolds for novel anticancer agents (Kazan et al., 2019).

Antioxidant and Antimicrobial Activities

  • New Schiff bases containing indole moiety, such as this compound derivatives, have been synthesized and shown to possess good antioxidant and antimicrobial activity. This indicates their potential use in combating oxidative stress and microbial infections (Saundane et al., 2015).

Corrosion Inhibition

  • Compounds related to this compound have been investigated for their role in corrosion protection. Studies have shown that these compounds can act as effective inhibitors in protecting mild steel from corrosion in acidic environments, indicating their potential application in industrial corrosion protection (Paul et al., 2020).

Anti-cholinesterase Activity

  • Several derivatives of this compound have been synthesized and shown to have significant anti-cholinesterase activity. This suggests their potential application in the treatment of neurodegenerative diseases like Alzheimer's, where cholinesterase inhibitors are used to increase levels of acetylcholine in the brain (Mirfazli et al., 2018).

Synthesis and Structural Analysis

  • The compound and its analogs have been synthesized and subjected to detailed structural analysis using techniques like single crystal X-ray diffraction, providing insight into their molecular configurations and potential interactions with biological molecules (Kaynak et al., 2005).

Medical Imaging Applications

  • Derivatives of this compound have been explored for their potential in medical imaging, particularly in the visualization of necrotic tissue using SPECT imaging techniques. This is indicative of its application in diagnostic imaging for various medical conditions (Prinsen et al., 2011).

properties

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O/c17-14-7-3-1-5-11(14)9-19-20-16(21)13-10-18-15-8-4-2-6-12(13)15/h1-10,18H,(H,20,21)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWFITONXLRUPF-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CNC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CNC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-chlorobenzylidene)-1H-indole-3-carbohydrazide
Reactant of Route 2
N'-(2-chlorobenzylidene)-1H-indole-3-carbohydrazide
Reactant of Route 3
N'-(2-chlorobenzylidene)-1H-indole-3-carbohydrazide
Reactant of Route 4
N'-(2-chlorobenzylidene)-1H-indole-3-carbohydrazide
Reactant of Route 5
N'-(2-chlorobenzylidene)-1H-indole-3-carbohydrazide
Reactant of Route 6
N'-(2-chlorobenzylidene)-1H-indole-3-carbohydrazide

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